molecular formula C26H25NO5 B6545682 methyl 2-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzoate CAS No. 946275-65-6

methyl 2-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzoate

Cat. No.: B6545682
CAS No.: 946275-65-6
M. Wt: 431.5 g/mol
InChI Key: KCXLEYWZEWGJQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzoate is a synthetic compound featuring a unique benzofuran structure. The presence of a benzamido group and a benzoate moiety make it a subject of interest for various research fields.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of methyl 2-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzoate typically involves multi-step organic reactions. Starting from 2,2-dimethyl-2,3-dihydro-1-benzofuran, one common synthetic route is:

  • Hydroxylation of 2,2-dimethyl-2,3-dihydro-1-benzofuran.

  • Esterification with methyl benzoate in the presence of a strong acid catalyst.

  • Amido coupling with 4-aminobenzoic acid derivatives under dehydrating conditions.

  • Protection and deprotection steps to maintain functional group integrity.

Industrial production methods: Industrial synthesis usually involves the above steps but scaled with optimized reaction conditions to ensure high yields and purity. Continuous flow reactors and automation are often employed.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: The compound can be oxidized at the benzofuran moiety using agents like KMnO₄.

  • Reduction: The benzamido group can be reduced to an amine under hydrogenation conditions.

  • Substitution: The methoxy group in the benzoate moiety can undergo nucleophilic substitution with reagents like NaOH.

Common reagents and conditions:

  • Oxidizing agents: KMnO₄, CrO₃

  • Reducing agents: H₂, Pd/C

  • Substituting agents: NaOH, PCl₅

Major products formed:

  • Oxidation: Benzofuranone derivatives

  • Reduction: Aminobenzyl compounds

  • Substitution: Hydroxybenzoate derivatives

Scientific Research Applications

Chemistry: The compound is used as a precursor in organic synthesis to generate more complex molecules, particularly those involving benzofuran cores.

Biology: It finds applications in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Medicine: Research includes its potential use in developing anti-inflammatory or anticancer agents, given its structural similarities to known therapeutic molecules.

Industry: Utilized in developing specialty chemicals and materials, particularly in polymer science for creating high-performance materials.

Comparison with Similar Compounds

Compared to other compounds with benzofuran and benzamido structures, methyl 2-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzoate is unique due to its methoxy group and specific substitution patterns. Similar compounds include:

  • Benzofuran-2-carboxylic acid derivatives

  • Benzamido-substituted benzoates

  • Methyl 3-(benzofuran-2-yl)benzoate

These comparisons highlight its distinct synthetic and functional properties, making it a valuable compound in research and industry.

Properties

IUPAC Name

methyl 2-[[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-26(2)15-19-7-6-10-22(23(19)32-26)31-16-17-11-13-18(14-12-17)24(28)27-21-9-5-4-8-20(21)25(29)30-3/h4-14H,15-16H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXLEYWZEWGJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.